1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride
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Overview
Description
1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride typically involves the reaction of 1-ethyl-3-methylpyrazole with an appropriate alkylating agent under controlled conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and may require the presence of a catalyst to facilitate the reaction. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch or continuous flow reactors. The process would be optimized for yield and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The final product is typically isolated and purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Halogens, nucleophiles
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazole oxides, while reduction may produce pyrazole derivatives with reduced functional groups.
Scientific Research Applications
1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-3-methylpyrazole
- 1-ethyl-4-methylpyrazole
- 1-ethyl-5-methylpyrazole
Uniqueness
1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride is unique due to its specific structural features and the presence of both ethyl and methyl groups on the pyrazole ring. This structural uniqueness may confer distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C12H20ClN5 |
---|---|
Molecular Weight |
269.77 g/mol |
IUPAC Name |
1-ethyl-N-[(1-ethyl-3-methylpyrazol-4-yl)methyl]pyrazol-4-amine;hydrochloride |
InChI |
InChI=1S/C12H19N5.ClH/c1-4-16-9-12(7-14-16)13-6-11-8-17(5-2)15-10(11)3;/h7-9,13H,4-6H2,1-3H3;1H |
InChI Key |
JSTORKSUKQPXGR-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)NCC2=CN(N=C2C)CC.Cl |
Origin of Product |
United States |
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